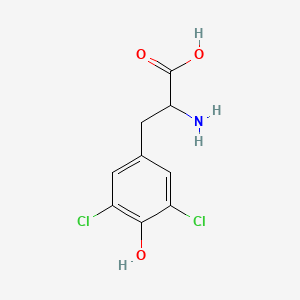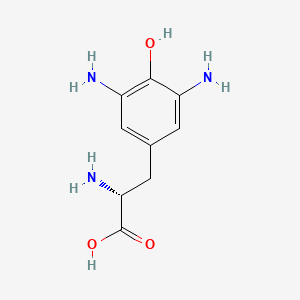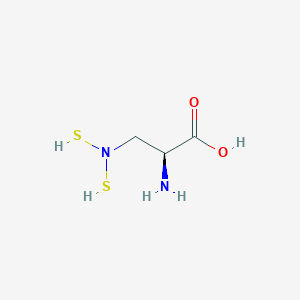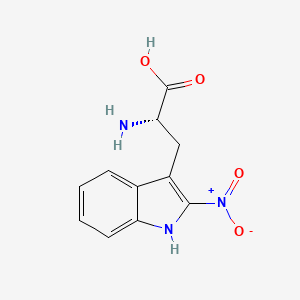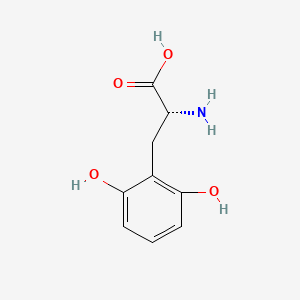
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine It is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves the hydroxylation of phenylalanine derivatives. One common method is the use of a mixed alkali fusion process, where disodium 2,6-naphthalenedisulfonate is used as the starting material. The reaction is carried out under nitrogen atmosphere to prevent overoxidation, with phenol or antioxidant 1010 added to enhance yield. The optimal conditions include a reaction temperature of 345°C and a reaction time of 2 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, asymmetric hydrogenation has been employed to produce substituted D-Phenylalanine derivatives on a pilot plant scale .
化学反应分析
Types of Reactions: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenylalanine derivatives
科学研究应用
(2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
作用机制
The mechanism of action of (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and are associated with mood regulation and cognitive processes. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .
相似化合物的比较
3,4-Dihydroxyphenylalanine (Levodopa): Another hydroxylated derivative of phenylalanine, commonly used in the treatment of Parkinson’s disease.
Tyrosine: An amino acid with a single hydroxyl group on the benzene ring.
Phenylalanine: The parent compound without any hydroxyl groups.
Uniqueness: (2R)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties compared to other phenylalanine derivatives .
属性
分子量 |
197.19 |
|---|---|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


